molecular formula C7H9NO2 B1580452 Pyridinium acetate CAS No. 5153-63-9

Pyridinium acetate

Cat. No.: B1580452
CAS No.: 5153-63-9
M. Wt: 139.15 g/mol
InChI Key: GAPYKZAARZMMGP-UHFFFAOYSA-N
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Description

Pyridinium acetate is an organic compound that combines pyridine, a basic heterocyclic aromatic organic compound, with acetate, the conjugate base of acetic acid. Pyridine itself is a six-membered ring containing five carbon atoms and one nitrogen atom, making it a significant nitrogen heterocycle found in many active pharmaceuticals, natural products, and functional materials . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Pyridinium acetate, also known as Pyridine acetate, is a type of pyridinium salt . Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics due to their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

Mode of Action

The mode of action of this compound involves its interaction with its targets. The targets of this compound are primarily the enzymes or receptors that are involved in the biochemical pathways where it exerts its effects . The compound interacts with these targets, leading to changes in their function and subsequently affecting the biochemical pathways they are involved in .

Biochemical Pathways

This compound affects various biochemical pathways. It has been highlighted for its importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . These roles suggest that this compound may be involved in a variety of biochemical pathways, including those related to microbial growth, cancer cell proliferation, malarial parasite life cycle, and cholinergic signaling .

Pharmacokinetics

The physicochemical properties of pyridinium salts can be modulated by their chemical characteristics . This suggests that the ADME properties of this compound may be influenced by its chemical structure and the nature of its interactions with biological molecules .

Result of Action

The result of the action of this compound is primarily determined by its interaction with its targets and the subsequent changes in the biochemical pathways. As mentioned earlier, this compound has been highlighted for its roles as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . Therefore, the molecular and cellular effects of this compound’s action may include inhibition of microbial growth, reduction in cancer cell proliferation, disruption of the malarial parasite life cycle, and modulation of cholinergic signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy and stability of this compound may be affected by factors such as pH, temperature, and the presence of other chemical substances . Furthermore, the design and synthesis of a series of 2,4,6-tri-arylpyridinium salts with modified structural backbone have been carried out , suggesting that the action environment of this compound can be modulated to optimize its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinium acetate can be synthesized through several methods. One common approach involves the reaction of pyridine with acetic anhydride. This reaction typically occurs under mild conditions and yields pyridine acetate as the primary product . Another method involves the use of pyridine N-oxides, which react with acetic anhydride at elevated temperatures to produce pyridine acetate .

Industrial Production Methods: In industrial settings, pyridine acetate is often produced using large-scale batch reactors where pyridine and acetic anhydride are combined under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain high-purity pyridine acetate .

Chemical Reactions Analysis

Types of Reactions: Pyridinium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyridine N-oxides, substituted pyridines, and various pyridine derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: Pyridinium acetate is unique due to its combination of the pyridine ring and acetate group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

acetic acid;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h1-5H;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPYKZAARZMMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063719
Record name Pyridinium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5153-63-9
Record name Pyridinium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5153-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, compd. with pyridine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, compd. with pyridine (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridinium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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